Home > Products > Screening Compounds P80047 > Brodimoprim-4,6-dicarboxylate
Brodimoprim-4,6-dicarboxylate -

Brodimoprim-4,6-dicarboxylate

Catalog Number: EVT-10892520
CAS Number:
Molecular Formula: C20H24BrN4O6-
Molecular Weight: 496.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brodimoprim-4,6-dicarboxylate is a solid. This compound belongs to the anisoles. These are organic compounds contaiing a methoxybenzene or a derivative thereof. This medication is known to target the protein dihydrofolate reductase.
Overview

Brodimoprim-4,6-dicarboxylate is a chemical compound that has garnered interest due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is vital for DNA synthesis and cellular proliferation. Brodimoprim-4,6-dicarboxylate is primarily classified as an antifolate compound, similar to trimethoprim, and is used in the treatment of bacterial infections.

Source and Classification

Brodimoprim-4,6-dicarboxylate can be sourced from various chemical suppliers and research institutions. It falls under the classification of antifolate agents, which are designed to inhibit the action of DHFR in bacteria and some protozoa. This inhibition leads to a reduction in the synthesis of folate derivatives necessary for nucleic acid production, thereby exerting antimicrobial effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brodimoprim-4,6-dicarboxylate involves several key steps:

  1. Starting Material: The process begins with dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.
  2. Formation of Hydroxamide: This compound is treated with hydroxylamine in polyphosphoric acid to form a hydroxamide intermediate.
  3. Conversion to Methyl Ester: Further treatment leads to the formation of methyl 4-amino-3,5-dimethoxybenzoate.
  4. Bromination: A Sandmeyer reaction converts this to methyl 4-bromo-3,5-dimethoxybenzoate.
  5. Saponification: The ester undergoes saponification to yield 4-bromo-3,5-dimethoxybenzoic acid.
  6. Halogenation: This acid is then halogenated using thionyl chloride to produce 4-bromo-3,5-dimethoxybenzoyl chloride.
  7. Reduction: A Rosenmund reduction converts this compound into 4-bromo-3,5-dimethoxybenzaldehyde.
  8. Final Condensation: Finally, Knoevenagel condensation with 3-methoxypropionitrile affords an intermediate that condenses with guanidine to yield Brodimoprim-4,6-dicarboxylate.

These steps illustrate a complex synthetic route involving various organic reactions such as substitution, reduction, and condensation .

Molecular Structure Analysis

Structure and Data

The molecular structure of Brodimoprim-4,6-dicarboxylate can be characterized by its specific arrangement of atoms:

The structural analysis indicates that the presence of methoxy groups enhances its lipophilicity, facilitating better membrane permeability .

Chemical Reactions Analysis

Reactions and Technical Details

Brodimoprim-4,6-dicarboxylate can participate in various chemical reactions:

  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For instance, strong oxidizing agents can oxidize certain functional groups within the structure.
  • Substitution Reactions: The bromine atom in the structure can be substituted with other functional groups under appropriate conditions.
  • Reagents and Conditions: Common reagents include thionyl chloride for halogenation and hydroxylamine for forming hydroxamides. Controlled temperatures and specific solvents are crucial for optimizing these reactions .
Mechanism of Action

Process and Data

Brodimoprim-4,6-dicarboxylate exerts its pharmacological effects primarily through:

  1. Target Enzyme: It selectively inhibits dihydrofolate reductase (DHFR), which is essential for converting dihydrofolate into tetrahydrofolate.
  2. Biochemical Pathway Impact: By blocking this conversion, Brodimoprim disrupts folic acid synthesis pathways critical for bacterial growth and replication.
  3. Pharmacokinetics: Following administration (e.g., oral dose), peak serum concentrations reach approximately 3.2 mg/L within hours .

This mechanism leads to reduced bacterial growth by inhibiting DNA synthesis due to a lack of necessary folate derivatives.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brodimoprim-4,6-dicarboxylate exhibits several notable physical and chemical properties:

These properties are significant for understanding its behavior in biological systems.

Applications

Scientific Uses

Brodimoprim-4,6-dicarboxylate has potential applications in various scientific fields:

  1. Antibacterial Research: Its primary use is as an antimicrobial agent against various bacterial strains resistant to classical antibiotics.
  2. Drug Development: It serves as a template for designing new DHFR inhibitors that could overcome resistance mechanisms observed in clinical settings.
  3. Biochemical Studies: Researchers utilize it to study folic acid metabolism pathways and their implications in both microbial resistance and cancer therapies .
Enzymatic Targets and Inhibition Mechanisms

Dihydrofolate Reductase as a Primary Target

Dihydrofolate reductase represents a pivotal enzyme in folate metabolism, catalyzing the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. This reaction is indispensable for the de novo biosynthesis of purines, thymidylate, and key amino acids. Brodimoprim-4,6-dicarboxylate emerges as a highly potent and rationally designed inhibitor of this enzyme, exhibiting significantly enhanced binding affinity compared to its parent compound, brodimoprim [1] [3].

Structural Basis of Dihydrofolate Reductase Inhibition by Brodimoprim-4,6-Dicarboxylate

The molecular design of brodimoprim-4,6-dicarboxylate originated from detailed structural analyses of dihydrofolate reductase-inhibitor complexes. X-ray crystallographic and nuclear magnetic resonance studies revealed that the 3′-O position of brodimoprim could be strategically modified to form additional interactions with dihydrofolate reductase. This insight led to the synthesis of brodimoprim-4,6-dicarboxylate, featuring a hexanoic acid side chain terminating in dual carboxylate groups [3] [4].

Nuclear magnetic resonance investigations of the Lactobacillus casei dihydrofolate reductase complex demonstrated that the dicarboxylate moiety inserts into a cationic sub-pocket within the enzyme’s active site. This positioning is stabilized by 38 intermolecular nuclear Overhauser effect contacts, confirming precise spatial orientation of the inhibitor. Torsion angles for the benzylpyrimidine system (τ₁ = -153° ± 4°; τ₂ = 53° ± 4°) remain consistent across calculated structures, indicating minimal conformational flexibility when bound [4]. Crucially, the inhibitor binds with 1,000-fold greater affinity than unmodified brodimoprim, attributable to these engineered electrostatic interactions [3].

Table 1: Comparative Inhibition Constants of Dihydrofolate Reductase Inhibitors

CompoundOrganismInhibition Constant (Ki)Binding Enhancement vs. Parent
BrodimoprimLactobacillus caseiMicromolar rangeReference (1x)
Brodimoprim-4,6-dicarboxylateLactobacillus caseiLow nanomolar range1,000-fold
UCP1172 (INCA analogue)Mycobacterium tuberculosis0.91 ± 0.15 nMNot applicable
MethotrexateMycobacterium tuberculosis1.6 ± 0.16 nMNot applicable

Electrostatic and Hydrogen-Bonding Interactions with Active-Site Residues

The exceptional binding affinity of brodimoprim-4,6-dicarboxylate arises from targeted molecular interactions with conserved dihydrofolate reductase residues. The 4,6-dicarboxylate side chain forms salt bridges with the guanidinium group of Arg57 and the imidazolium ring of His28 in Lactobacillus casei dihydrofolate reductase. These ionic interactions are complemented by hydrogen bonding networks involving backbone atoms of adjacent residues [3] [4].

Nuclear magnetic resonance constrained docking simulations revealed that the terminal carboxylate groups remain within 3.0-3.5 Å of the target residues, optimal for electrostatic stabilization. The protonated N1 atom of the 2,4-diaminopyrimidine ring further engages in hydrogen bonding with conserved aspartate residues (e.g., Asp27 in Lactobacillus casei), mimicking the natural pterin substrate’s binding mode. This dual-targeting strategy—combining substrate mimicry with engineered ionic interactions—explains the compound’s exceptional inhibitory potency. Conformational analyses indicate these interactions induce a closed configuration of the dihydrofolate reductase M20 loop, structurally resembling the enzyme’s substrate-bound state [4] [8].

Multi-Enzyme Targeting: Implications for Folate Pathway Disruption

Emerging evidence suggests that high-affinity dihydrofolate reductase inhibitors like brodimoprim-4,6-dicarboxylate may exert broader effects on folate metabolism through unintended polypharmacology. The structural similarity between dihydrofolate reductase and related folate pathway enzymes creates potential for cross-inhibition. Notably, DrugBank annotations indicate brodimoprim-4,6-dicarboxylate also binds human mitochondrial peptide deformylase, though the functional consequences remain uncharacterized [1].

In mycobacteria, advanced antifolates termed Ionized Non-Classical Antifolates demonstrate that simultaneous inhibition of dihydrofolate reductase and alternative enzymes (e.g., Rv2671, a flavin-dependent thymidylate synthase) yields synergistic disruption of folate cycling. While direct data on brodimoprim-4,6-dicarboxylate is limited, its design principles mirror those of Ionized Non-Classical Antifolates:

  • Zwitterionic properties enhance penetration through bacterial membranes while retaining capacity for ionic target interactions
  • Extended aromatic systems with hydrogen-bonding motifs enable adaptation to divergent active sites
  • Electrostatic anchoring to conserved arginine residues appears transferable across folate enzymes [5] [8]

Table 2: Spectrum of Inhibition by Ionized Non-Classical Antifolates Against Trimethoprim-Resistant Dihydrofolate Reductase Enzymes

Enzyme TypeRepresentative Organism/StrainIonized Non-Classical Antifolates Ki (nM)Clinical Resistance Prevalence
Endogenous dihydrofolate reductase BStaphylococcus aureus (ATCC43300)0.91 - 9.9Naturally sensitive
Plasmid-borne Dihydrofolate reductase ATMP-resistant Staphylococcus aureus80 - 35015-22% of resistant isolates
Plasmid-borne Dihydrofolate reductase GTMP-resistant Staphylococcus aureus12078% of resistant isolates
Plasmid-borne Dihydrofolate reductase KTMP-resistant Staphylococcus aureus52 - 1170Emerging prevalence

Critically, brodimoprim-4,6-dicarboxylate’s mechanism may extend beyond direct enzyme inhibition. In Mycobacterium tuberculosis, potent dihydrofolate reductase/Rv2671 dual inhibitors deplete tetrahydrofolate cofactors, indirectly suppressing mycolic acid biosynthesis—a vital component of the mycobacterial cell wall. This downstream metabolic disruption exemplifies how targeted folate pathway inhibition can yield pleiotropic antibacterial effects [5]. The compound’s slow dissociation rate (exemplified by UCP1172’s 42-minute target residence time) further enhances functional impact, causing prolonged folate cycle interruption even at sub-stoichiometric concentrations [5] [8].

Properties

Product Name

Brodimoprim-4,6-dicarboxylate

IUPAC Name

(2S)-2-[3-[2-bromo-5-[(2,4-diaminopyrimidin-1-ium-5-yl)methyl]-3-methoxyphenoxy]propyl]pentanedioate

Molecular Formula

C20H24BrN4O6-

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C20H25BrN4O6/c1-30-14-8-11(7-13-10-24-20(23)25-18(13)22)9-15(17(14)21)31-6-2-3-12(19(28)29)4-5-16(26)27/h8-10,12H,2-7H2,1H3,(H,26,27)(H,28,29)(H4,22,23,24,25)/p-1/t12-/m0/s1

InChI Key

SZAVCZNFKJSWRN-LBPRGKRZSA-M

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCCC(CCC(=O)[O-])C(=O)[O-])Br

Isomeric SMILES

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCC[C@@H](CCC(=O)[O-])C(=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.